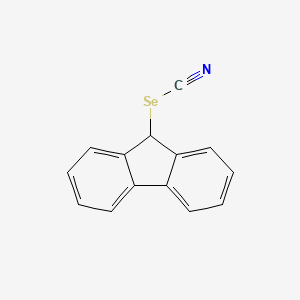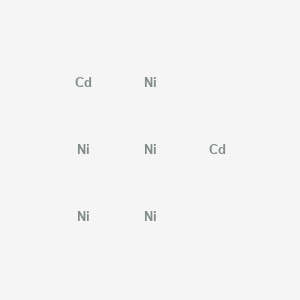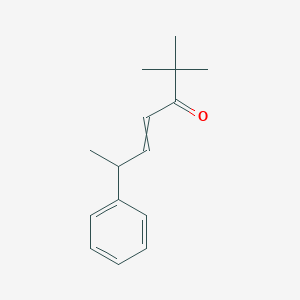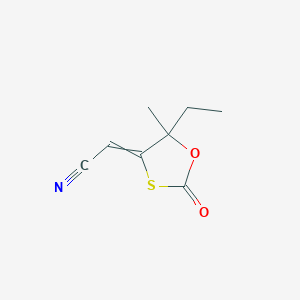
Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of two ester groups attached to the indene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate typically involves the reaction of indene with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl indene-1,1-dicarboxylate.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Diethyl indene-1,1-dicarboxylate.
Reduction: Diethyl 2,3-dihydro-1H-indene-1,1-diol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The indene ring system can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
類似化合物との比較
Indane: A related compound with a similar ring structure but lacking the ester groups.
Diethyl indene-1,1-dicarboxylate: An oxidized form of Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate.
Diethyl 2,3-dihydro-1H-indene-1,1-diol: A reduced form of the compound.
Uniqueness: this compound is unique due to the presence of two ester groups attached to the indene ring system
特性
CAS番号 |
115860-31-6 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.30 g/mol |
IUPAC名 |
diethyl 2,3-dihydroindene-1,1-dicarboxylate |
InChI |
InChI=1S/C15H18O4/c1-3-18-13(16)15(14(17)19-4-2)10-9-11-7-5-6-8-12(11)15/h5-8H,3-4,9-10H2,1-2H3 |
InChIキー |
SFRDCBVOGKBALQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCC2=CC=CC=C21)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)
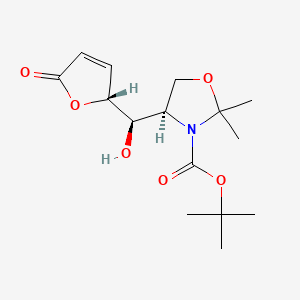
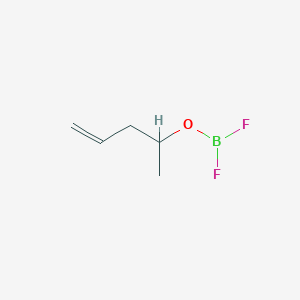
![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)

![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
